molecular formula C18H19BrN4O5 B14783418 Ethyl 1-(6-(4-bromophenoxy)-5-nitropyrimidin-4-yl)piperidine-4-carboxylate

Ethyl 1-(6-(4-bromophenoxy)-5-nitropyrimidin-4-yl)piperidine-4-carboxylate

Cat. No.: B14783418
M. Wt: 451.3 g/mol
InChI Key: KXEOMAICDAIJHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-(6-(4-bromophenoxy)-5-nitropyrimidin-4-yl)piperidine-4-carboxylate is a complex organic compound that features a piperidine ring substituted with a pyrimidine moiety, which is further functionalized with a bromophenoxy and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(6-(4-bromophenoxy)-5-nitropyrimidin-4-yl)piperidine-4-carboxylate typically involves multi-step organic reactions. One common route starts with the preparation of the piperidine ring, which is then functionalized with the pyrimidine moiety. The bromophenoxy and nitro groups are introduced through nucleophilic substitution and nitration reactions, respectively. The final step involves esterification to introduce the ethyl carboxylate group.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(6-(4-bromophenoxy)-5-nitropyrimidin-4-yl)piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The bromophenoxy group can participate in nucleophilic substitution reactions.

    Substitution: The pyrimidine ring can undergo electrophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the pyrimidine ring.

Scientific Research Applications

Ethyl 1-(6-(4-bromophenoxy)-5-nitropyrimidin-4-yl)piperidine-4-carboxylate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s functional groups make it a candidate for studying enzyme interactions and receptor binding.

    Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Ethyl 1-(6-(4-bromophenoxy)-5-nitropyrimidin-4-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The bromophenoxy and nitro groups can participate in hydrogen bonding and electrostatic interactions, while the piperidine ring can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-(4-bromophenoxy)-4-piperidinecarboxylate
  • Ethyl 1-(6-(4-chlorophenoxy)-5-nitropyrimidin-4-yl)piperidine-4-carboxylate
  • Ethyl 1-(6-(4-fluorophenoxy)-5-nitropyrimidin-4-yl)piperidine-4-carboxylate

Uniqueness

Ethyl 1-(6-(4-bromophenoxy)-5-nitropyrimidin-4-yl)piperidine-4-carboxylate is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both bromophenoxy and nitro groups allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications.

Properties

Molecular Formula

C18H19BrN4O5

Molecular Weight

451.3 g/mol

IUPAC Name

ethyl 1-[6-(4-bromophenoxy)-5-nitropyrimidin-4-yl]piperidine-4-carboxylate

InChI

InChI=1S/C18H19BrN4O5/c1-2-27-18(24)12-7-9-22(10-8-12)16-15(23(25)26)17(21-11-20-16)28-14-5-3-13(19)4-6-14/h3-6,11-12H,2,7-10H2,1H3

InChI Key

KXEOMAICDAIJHB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=C(C(=NC=N2)OC3=CC=C(C=C3)Br)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.